molecular formula C34H24N5NaO6S2 B14164266 Einecs 273-417-0 CAS No. 68959-44-4

Einecs 273-417-0

Cat. No.: B14164266
CAS No.: 68959-44-4
M. Wt: 685.7 g/mol
InChI Key: SNDGGLRHQAIALM-UHFFFAOYSA-M
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Description

Einecs 273-417-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Preparation Methods

The preparation of Einecs 273-417-0 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

Einecs 273-417-0 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other functional groups, often using catalysts or specific reaction conditions.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, temperature control, and catalysts.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 273-417-0 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 273-417-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Einecs 273-417-0 can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

68959-44-4

Molecular Formula

C34H24N5NaO6S2

Molecular Weight

685.7 g/mol

IUPAC Name

sodium;9-(4-aminoanilino)-5-anilino-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate

InChI

InChI=1S/C34H25N5O6S2.Na/c35-21-14-16-23(17-15-21)36-27-18-29-26(20-32(27)47(43,44)45)38-34-25-12-7-13-31(46(40,41)42)33(25)28(37-22-8-3-1-4-9-22)19-30(34)39(29)24-10-5-2-6-11-24;/h1-20H,(H5,35,36,37,38,40,41,42,43,44,45);/q;+1/p-1

InChI Key

SNDGGLRHQAIALM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=[N+](C4=CC(=C(C=C4N=C3C5=C2C(=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=C(C=C6)N)C7=CC=CC=C7.[Na+]

Origin of Product

United States

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